An In-Depth Technical Guide to 2-Methyl-d3-2-propyl-1,3-propanediol: Properties and Applications
An In-Depth Technical Guide to 2-Methyl-d3-2-propyl-1,3-propanediol: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isotopic Labeling in Precision Bioanalysis
In the landscape of modern pharmaceutical development and clinical diagnostics, the demand for analytical precision is paramount. 2-Methyl-d3-2-propyl-1,3-propanediol, a deuterated analog of 2-methyl-2-propyl-1,3-propanediol, represents a critical tool in achieving this precision. While structurally and functionally similar to its unlabeled counterpart—a known precursor and metabolite of drugs like carisoprodol and meprobamate—the introduction of a stable isotopic label (deuterium) on the methyl group transforms this molecule into an ideal internal standard for mass spectrometry-based bioanalysis.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis considerations, and its pivotal application in isotope dilution mass spectrometry for enhancing the accuracy and reliability of quantitative analytical methods.
Core Chemical and Physical Properties
The fundamental chemical and physical characteristics of 2-Methyl-d3-2-propyl-1,3-propanediol are nearly identical to its non-deuterated form, with the primary distinction being its molecular weight due to the presence of three deuterium atoms. The properties of the unlabeled compound, 2-Methyl-2-propyl-1,3-propanediol, serve as a reliable reference.
| Property | Value | Source(s) |
| Chemical Name | 2-(Methyl-d3)-2-propylpropane-1,3-diol | [3] |
| Synonyms | 2-Methyl-d3-2-propylpropane-1,3-diol | [3] |
| CAS Number | 1185023-23-7 | [3] |
| Molecular Formula | C₇H₁₃D₃O₂ | [3] |
| Molecular Weight | 135.2 g/mol | [3] |
| Appearance | White to off-white solid/flakes | [4][5] |
| Melting Point | 56-60 °C (for unlabeled) | [4][5] |
| Boiling Point | ~230 °C at 753 mmHg (for unlabeled) | [4] |
| Solubility | Soluble in water, methanol, chloroform | Inferred from diol structure |
Note: Physical properties such as melting and boiling points are cited for the non-deuterated analog (CAS 78-26-2) and are expected to be very similar for the deuterated version.
The core structure, featuring two primary hydroxyl groups, dictates its reactivity, making it amenable to esterification and etherification reactions.[1] This bifunctional nature is central to its role as a precursor in the synthesis of dicarbamate drugs.[1]
Synthesis and Isotopic Labeling
The synthesis of the unlabeled 2-methyl-2-propyl-1,3-propanediol backbone is typically achieved through methods like aldol addition followed by hydrogenation.[6] The introduction of the trideuteromethyl (-CD₃) group is a critical step that can be accomplished through various established methodologies for deuterium labeling.
A plausible synthetic strategy involves the use of a deuterated Grignard reagent, such as trideuteromethyl magnesium bromide (CD₃MgBr), reacting with a suitable ketone precursor.[7] This approach ensures the precise and stable incorporation of the deuterium label at the desired methyl position. Another potential route is catalytic H/D exchange, where C-H bonds can be converted to C-D bonds using a catalyst in a deuterium-rich medium like D₂O.[8][9]
Caption: Conceptual Grignard reaction for -CD₃ group incorporation.
Core Application: Isotope Dilution Mass Spectrometry
The primary and most critical application of 2-Methyl-d3-2-propyl-1,3-propanediol is as an internal standard in Isotope Dilution Mass Spectrometry (IDMS) .[10] IDMS is the gold standard for high-accuracy quantitative analysis, particularly in complex biological matrices like plasma, urine, or whole blood.[1][11]
The Principle of IDMS
IDMS operates by adding a known quantity of an isotopically labeled version of the analyte (the internal standard) to a sample.[12][13] The labeled standard is chemically identical to the native analyte and therefore behaves identically during sample extraction, processing, and chromatographic separation.[2] Any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard.
A mass spectrometer can differentiate between the native analyte and the labeled standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to the signal from the known amount of added internal standard, the concentration of the native analyte in the original sample can be calculated with exceptional accuracy, effectively correcting for matrix effects and variations in instrument response.[1][12]
Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS).
Experimental Protocol: Quantitative Analysis of Carisoprodol/Meprobamate
As 2-Methyl-d3-2-propyl-1,3-propanediol is a precursor/metabolite of carisoprodol and meprobamate, it can serve as a valuable internal standard for their quantification. The following is a representative protocol for the analysis of meprobamate in human plasma using LC-MS/MS.
Objective: To accurately quantify meprobamate in human plasma using 2-Methyl-d3-2-propyl-1,3-propanediol as an internal standard.
1. Materials and Reagents
-
Human Plasma (K₂EDTA)
-
Meprobamate certified reference standard
-
2-Methyl-d3-2-propyl-1,3-propanediol (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid
-
Deionized Water
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of meprobamate and the IS in methanol.
-
Calibration Standards & Quality Controls (QCs): Serially dilute the meprobamate stock solution with a blank plasma/methanol mixture to create calibration standards ranging from 0.5 to 50 mg/L. Prepare QCs at low, medium, and high concentrations similarly.
-
Internal Standard Spiking Solution (10 mg/L): Dilute the IS stock solution in methanol.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS spiking solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
4. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient starting from 5% B, ramping to 95% B, and re-equilibrating.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex 6500+ QTRAP or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM)
-
Meprobamate Transition: e.g., Q1: 219.2 -> Q3: 158.1
-
IS Transition: e.g., Q1: 136.2 -> Q3: 75.1 (hypothetical transition for the standard itself, ideally a deuterated metabolite standard would be used)
-
5. Data Analysis
-
Integrate the peak areas for the meprobamate and IS MRM transitions.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Meprobamate) / (Peak Area of IS).
-
Construct a calibration curve by plotting the PAR against the concentration of the calibration standards.
-
Determine the concentration of meprobamate in the unknown samples and QCs by interpolating their PAR values from the linear regression of the calibration curve.
Safety and Handling
Based on the Safety Data Sheet (SDS) for the non-deuterated analog, 2-Methyl-2-propyl-1,3-propanediol, the following precautions should be observed.[14][15]
-
Handling: Wash hands thoroughly after handling. Use in a well-ventilated area and avoid generating dust. Avoid contact with eyes, skin, and clothing.[3][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyewear, gloves, and lab coat.[14]
-
Storage: Store in a cool, dry place in a tightly sealed container.[14]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[14]
-
Skin: Flush skin with plenty of water. Remove contaminated clothing.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[14]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[14]
-
Always consult the specific Safety Data Sheet provided by the supplier for the most accurate and detailed safety information.
Conclusion
2-Methyl-d3-2-propyl-1,3-propanediol is a specialized chemical reagent whose value lies not in its direct biological activity, but in its ability to empower researchers to achieve the highest levels of accuracy in bioanalytical testing. By leveraging the principles of isotope dilution, this compound serves as an indispensable internal standard for mass spectrometric quantification of related pharmaceutical compounds. Its application underscores a fundamental principle in modern drug development and clinical chemistry: that precise and reliable measurement is the bedrock upon which safe and effective therapeutic monitoring is built.
References
-
Johnson-Davis, K. L., & McMillin, G. A. (2016). Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1383, 105–114. Available at: [Link]
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Springer Nature Experiments. (n.d.). Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Available at: [Link]
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U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. Available at: [Link]
-
Musshoff, F., et al. (2009). Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards. Journal of Analytical Toxicology, 33(5), 278-283. Available at: [Link]
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PubMed. (2009). Quantitative analysis of carisoprodol and meprobamate in whole blood using benzylcarbamate and deuterated meprobamate as internal standards. Available at: [Link]
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Britannica. (2023). Isotope dilution. Available at: [Link]
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Wikipedia. (n.d.). Isotope dilution. Available at: [Link]
- Expert Guide to 2-Methyl-2-propyl-1,3-propanediol: Synthesis, Applications & Sourcing. (n.d.).
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Available at: [Link]
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Pearson. (2024). Show how to make these deuterium-labeled compounds, using CD3MgBr.... Available at: [Link]
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ResearchGate. (2021). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Available at: [Link]
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National Institutes of Health. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Available at: [Link]
-
Chem-Station. (2015). Deuterium Labeling Reaction. Available at: [Link]
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